1-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and cyclization to form the final product. Common reagents used in these reactions include sodium borohydride for reduction and acetic anhydride for acetylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-{2-[(2,6-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}imidazole
- 1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1H-indole-2-carboxylic acid
Comparison: Compared to similar compounds, 1-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide exhibits unique structural features, such as the presence of a pyrrolidine ring and specific substituents. These structural differences contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H24Cl2N2O3 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24Cl2N2O3/c1-14(2)11-25-22(28)15-10-21(27)26(12-15)16-6-8-17(9-7-16)29-13-18-19(23)4-3-5-20(18)24/h3-9,14-15H,10-13H2,1-2H3,(H,25,28) |
InChI Key |
XBQPVBLBOYPNOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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